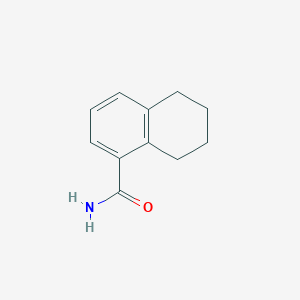

5,6,7,8-Tetrahydronaphthalene-1-carboxamide

説明

5,6,7,8-Tetrahydronaphthalene-1-carboxamide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is a derivative of tetrahydronaphthalene, a saturated version of naphthalene, with a carboxamide group attached to the first carbon of the ring system. This functional group is known for its relevance in the pharmaceutical industry, as it is present in various drug molecules and can significantly affect their biological activity .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxamides has been achieved through the catalytic hydrogenation of cyanonaphthamides. This process allows for the selective production of the desired carboxamides. Additionally, the synthesis of N-(amidinophenyl)-5,6,7,8-tetrahydronaphthalene-1-carboxamides has been reported using O-acetylamidoximes or amidoximes as precursors, followed by catalytic hydrogenation. These synthetic routes provide access to a variety of carboxamide derivatives that can be further explored for their biological activities .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using techniques such as GC-MS and NMR. X-ray diffraction studies have been employed to determine the crystal structure of some derivatives. The presence of atropisomerism, a phenomenon where molecules with certain chiral axes can exist in different isomeric forms, has been observed in related compounds like 1,3-thiazolidin-4-ones derived from 5,6,7,8-tetrahydronaphthalen-1-amine. This structural feature can have significant implications for the biological activity and pharmacokinetic properties of these molecules .

Chemical Reactions Analysis

The reactivity of this compound has been explored in the context of synthesizing various heterocyclic compounds. For instance, its amine precursor has been used in one-pot reactions with mercaptoacetic acid and arenealdehydes to yield 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones. These reactions are influenced by the electronic properties of the arenealdehydes used, and the resulting compounds exhibit atropisomerism, which is a unique aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their potential pharmaceutical applications. The anticoagulant activity of these compounds has been evaluated in human plasma, indicating that amidines and tetrahydronaphthamides exhibit more potent activity compared to their aminoalkyl counterparts. The study of these properties is essential for understanding the pharmacodynamics and pharmacokinetics of these compounds .

科学的研究の応用

Synthesis and Macrophage Effects

- Novel derivatives of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide were synthesized and evaluated for their effects on macrophage cells. These compounds, particularly compounds 12, 17, 24, and 26, were found to decrease nitrite levels in activated macrophage cells without exhibiting cytotoxic effects. Compound 27, containing a nitroxide free radical, showed significant nitrite inhibition (Gurkan et al., 2011).

Anticoagulant Screening

- N-(Aminoalkyl)phenyl and N-(amidinophenyl) derivatives of this compound were synthesized and screened for anticoagulant effects. Amidines and tetrahydronaphthamides showed more significant anticoagulant activity compared to their aminoalkyl and naphthamide counterparts (Nguyen & Ma, 2017).

Green Chemistry Approach

- A green chemistry method was employed to construct derivatives of this compound, demonstrating compatibility with bioactive molecules and offering opportunities for introducing multi-substituted benzenes (Damera & Pagadala, 2023).

Tumor Inhibitory and Antioxidant Activity

- New derivatives of 5,6,7,8-Tetrahydronaphthalene containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized and demonstrated tumor inhibitory and antioxidant activities. Specifically, the pyrazolopyridine derivative exhibited greater scavenging potency than ascorbic acid (Hamdy et al., 2013).

Glycogen Phosphorylase Inhibition

- Derivatives of this compound showed potent inhibitory activity against glycogen phosphorylase, a key enzyme in glucose metabolism. The most effective compound demonstrated oral hypoglycemic activity in diabetic mice (Onda et al., 2008).

Cardiovascular Agent Exploration

- Derivatives of this compound were synthesized as part of research into potential cardiovascular agents, showcasing varied vasodilating and β-blocking activities (Miyake et al., 1983).

作用機序

While the mechanism of action for 5,6,7,8-Tetrahydronaphthalene-1-carboxamide is not directly available, it’s worth noting that it is an intermediate in the synthesis of Palonosetron , which is a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .

特性

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXJRHEMNQLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611300 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13052-97-6 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

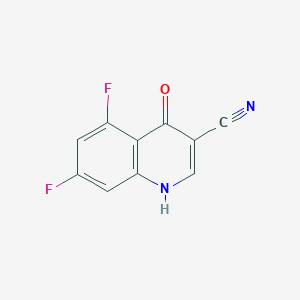

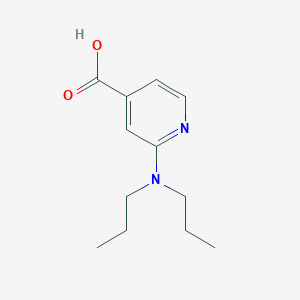

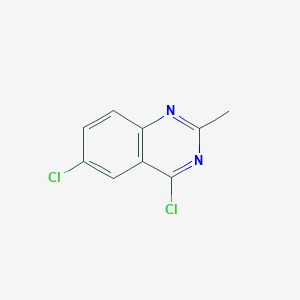

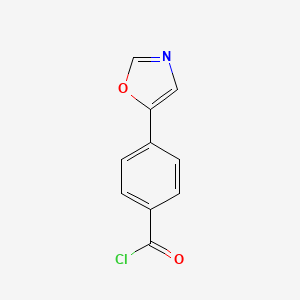

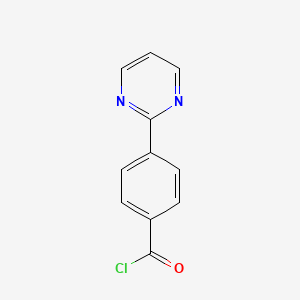

Feasible Synthetic Routes

Q & A

Q1: What structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide derivatives contribute to their anticoagulant activity?

A1: The research paper by [] explores the structure-activity relationship (SAR) of N-substituted phenyl 5,6,7,8-tetrahydronaphthalene-1-carboxamides and their anticoagulant effects. The study specifically highlights that incorporating an amidine group at the phenyl ring and utilizing the this compound scaffold resulted in enhanced anticoagulant activity compared to aminoalkyl substitutions and simple naphthamides. [] This suggests that both the amidine moiety and the saturated ring system contribute significantly to the observed anticoagulation properties.

Q2: How was the anticoagulant activity of these compounds assessed in the study?

A2: The anticoagulant activity of the synthesized N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides and N-(amidinophenyl)-5,6,7,8-tetrahydronaphthalene-1-carboxamides was evaluated in vitro using human plasma. [] The researchers employed two standard coagulation assays: activated partial thromboplastin time (aPTT) and prothrombin time (PT). These tests measure the time it takes for blood plasma to clot under specific conditions and are widely used to assess the effectiveness of anticoagulant compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)